4-Methyl-6-sulfanylpyrimidin-2-ol
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Overview
Description
“4-Methyl-6-sulfanylpyrimidin-2-ol” is a chemical compound with the molecular formula C5H6N2OS . It falls under the categories of Aliphatic Heterocycles, Aromatic Heterocycles, Heterocyclic Compounds, Aromatic Cyclic Structures, and Phenols .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring with a methyl group and a sulfanyl group attached . The SMILES representation of the molecule isCC1=CC(S)=NC(O)=N1
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the retrieved data .Scientific Research Applications
Synthesis and Crystal Structure
- Novel 5-methyl-4-thiopyrimidine derivatives were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showcasing the utility of 4-Methyl-6-sulfanylpyrimidin-2-ol derivatives in synthesizing compounds with varied substituents at the pyrimidine ring. These derivatives were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The study also explored their cytotoxic activity against various cell lines, contributing to the understanding of structure-activity relationships in these compounds (Stolarczyk et al., 2018).
Antiviral Activity
- A study on 6-Hydroxypyrimidines, including those with a methylsulfanyl group, demonstrated their potential in antiviral applications. These compounds showed inhibitory effects against herpes viruses and retroviruses, including HIV, when converted to their phosphonic acid forms. This highlights the significance of this compound derivatives in developing antiviral agents (Holý et al., 2002).
Quantum Chemical Insights
- Arylsulfonylated 2-amino-6-methylpyrimidin derivatives, related to this compound, were synthesized and analyzed using X-ray diffraction and quantum chemical calculations. This research contributes to understanding the molecular structure, stability, and reactivity of such compounds, which is crucial for their potential applications in various fields (Ali et al., 2021).
Fungicidal Activity
- Derivatives of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine, closely related to this compound, were studied for their fungicidal activity. This research adds to the knowledge of using pyrimidine derivatives in agricultural and pharmaceutical industries for developing fungicides (Erkin et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRQBNQXRFQZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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